molecular formula C14H16O3 B14617872 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate CAS No. 58085-31-7

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate

Katalognummer: B14617872
CAS-Nummer: 58085-31-7
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: MFADFNLAWJVHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both ester and ether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate typically involves the esterification of 2-methyl-3-phenylprop-2-enoic acid with 2-(ethenyloxy)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.

Wirkmechanismus

The mechanism of action of 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester and ether groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-phenylprop-2-enoate: Similar structure but lacks the ethenyloxy group.

    Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of the ethenyloxy group.

    Methyl cinnamate: Similar aromatic structure but different ester group.

Uniqueness

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate is unique due to the presence of both ester and ether functional groups, which can impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

58085-31-7

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

2-ethenoxyethyl 2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C14H16O3/c1-3-16-9-10-17-14(15)12(2)11-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3

InChI-Schlüssel

MFADFNLAWJVHIW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=CC=C1)C(=O)OCCOC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.